molecular formula C28H21N5O4S B2539450 2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 325693-35-4

2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Katalognummer: B2539450
CAS-Nummer: 325693-35-4
Molekulargewicht: 523.57
InChI-Schlüssel: OIKXAPQWTIFDHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzisoquinoline dione core linked to a 4-phenyl-1,2,4-triazole moiety via a methylene bridge, with a thioether-acetamide side chain terminating in a furan-2-ylmethyl group. The furan and triazole groups may enhance solubility and target binding compared to bulkier substituents.

Eigenschaften

IUPAC Name

2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5O4S/c34-24(29-15-20-11-6-14-37-20)17-38-28-31-30-23(33(28)19-9-2-1-3-10-19)16-32-26(35)21-12-4-7-18-8-5-13-22(25(18)21)27(32)36/h1-14H,15-17H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKXAPQWTIFDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O4SC_{24}H_{22}N_4O_4S with a molecular weight of approximately 462.52 g/mol. The structure features a dioxo benzoisoquinoline moiety linked to a triazole and a furan ring, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the in vitro cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
2HCT-1168.808 ± 0.47Inhibits VEGFR-2 and c-Met tyrosine kinases
3aMCF-79.379 ± 0.50Induces apoptosis via cell cycle arrest
3eA549 (NSCLC)83 nMDual inhibition of VEGFR-2 and c-Met
CabozantinibHCT-11616.350 ± 0.86Reference drug; known for tyrosine kinase inhibition

The mechanism by which this compound exerts its anticancer effects appears to involve dual inhibition of the VEGFR-2 and c-Met tyrosine kinases, which are critical in tumor growth and metastasis. Inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.

Apoptosis Assays

In studies involving HCT-116 cells treated with the compound at IC50 concentrations, significant cell cycle arrest was observed in the G0/G1 phase, indicating that the compound effectively induces apoptosis. The following results were noted:

  • Compound 3c : Enhanced G0/G1 phase population (55.41%).
  • Compound 3e : Increased G2/M phase population (26.51%) compared to cabozantinib (24.72%) .

Case Studies

Several case studies have documented the effects of this compound in various experimental setups:

  • Study on HCT-116 Cells :
    • Objective: To evaluate cytotoxicity and mechanism.
    • Results: The compound demonstrated significant antiproliferative activity with an IC50 value lower than that of cabozantinib, indicating superior efficacy against colorectal cancer cells .
  • Study on MCF-7 Cells :
    • Objective: Assess effects on breast cancer.
    • Results: Notable cytotoxicity was observed with an IC50 value suggesting potential for further development as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name / ID Core Structure Substituents (R Groups) Molecular Formula Molar Mass (g/mol) pKa (Predicted)
Target Compound Benzo[de]isoquinoline dione 4-phenyl-1,2,4-triazole; furan-2-ylmethyl C27H21N5O4S 523.55 ~13.2*
2-[[5-[3-(1,3-dioxobenzisoquinolinyl)propyl]-4-allyl-4H-triazol-3-yl]thio]-N-(3-pyridinylmethyl)acetamide Benzo[de]isoquinoline dione 4-allyl-1,2,4-triazole; pyridin-3-ylmethyl C28H26N6O3S 526.61 13.17
UNBS3157 (Antitumor agent) Benzo[de]isoquinoline dione Trichloroacetamide; dimethylaminoethyl C22H20Cl3N5O3 520.78 Not reported
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides 1,2,4-Triazole Furan-2-yl; variable acetamide Variable ~300–400 ~12–14

*Predicted based on structural similarity to .

Key Observations:

  • Core Modifications: The target compound’s benzoisoquinoline dione core is shared with UNBS3157, a potent antitumor agent, but differs in substituents. UNBS3157’s dimethylaminoethyl group enhances DNA intercalation, while the target’s furan may improve solubility .
  • Triazole Substituents : Compared to the pyridinylmethyl and allyl groups in , the target’s 4-phenyl and furan-2-ylmethyl groups likely alter steric hindrance and π-π stacking interactions, impacting receptor binding.
  • Anti-Exudative Activity: Compounds with 4-amino-5-(furan-2-yl)-triazole cores (e.g., ) show anti-inflammatory activity comparable to diclofenac, suggesting the target may share this application.

Key Findings:

  • Anti-Inflammatory Activity : The furan-triazole-acetamide architecture in correlates with anti-exudative effects, suggesting the target’s furan group may enhance similar pathways.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving thiol-alkylation of triazole precursors with chloroacetamides under reflux.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The furan group may improve aqueous solubility compared to pyridine or phenyl analogs (e.g., ), though the benzoisoquinoline dione core remains hydrophobic.
  • pKa and Bioavailability : The predicted pKa (~13.2) aligns with analogs, indicating moderate ionization at physiological pH, which could influence membrane permeability .
  • Metabolic Stability : The thioether linkage may confer resistance to hydrolysis compared to ester or amide bonds in related compounds (e.g., ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.